molecular formula C11H14N2 B13220885 Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro- CAS No. 28740-91-2

Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro-

Cat. No.: B13220885
CAS No.: 28740-91-2
M. Wt: 174.24 g/mol
InChI Key: IGSAMATUDUKFPS-UHFFFAOYSA-N
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Description

Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro- is a tricyclic compound known for its diverse biological activities. This compound belongs to the pyrrolobenzodiazepine family, which has been extensively studied for its potential therapeutic applications, particularly in the fields of oncology and neuroprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro- typically involves multi-step organic reactions. One common synthetic route starts with the formation of the pyrrole ring, followed by the construction of the benzodiazepine core. Key steps include cyclization reactions, often facilitated by catalysts and specific reaction conditions such as controlled temperature and pH .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interaction with DNA and proteins, making it a valuable tool in molecular biology research.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to bind to DNA and inhibit cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro- involves its interaction with molecular targets such as DNA and specific proteins. This compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription. Additionally, it may interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro- is unique due to its specific tricyclic structure, which imparts distinct biological activities and chemical reactivity. Its ability to intercalate into DNA and interact with various molecular targets makes it a versatile compound for research and therapeutic applications .

Biological Activity

Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, specifically the 1,2,3,4,6,7-hexahydro variant, is a member of the benzodiazepine family known for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and data.

Chemical Structure and Properties

The chemical structure of Pyrrolo(3,2,1-jk)(1,4)benzodiazepine can be represented as follows:

  • Molecular Formula : C11_{11}H14_{14}N2_2
  • Molecular Weight : 178.24 g/mol
  • CAS Number : 206823

This compound features a bicyclic structure that is characteristic of benzodiazepines, contributing to its biological activity.

Anticancer Activity

Research indicates that pyrrolo[2,1-c][1,4]benzodiazepine derivatives exhibit significant anticancer properties. A notable study synthesized various hybrids linked with indole carboxylates and evaluated their cytotoxic effects against human melanoma A2058 cells. The findings revealed:

  • Increased Cytotoxicity : Most hybrids showed higher cytotoxicity compared to standard treatments.
  • Mechanism of Action : These compounds induced apoptosis through enhanced DNA binding and disruption of mitochondrial membrane potential (Δψ(mt)) .
CompoundIC50 (μM)Apoptotic EffectDNA Binding
Hybrid 10.5HighStrong
Hybrid 20.8ModerateModerate

Neuropharmacological Effects

Pyrrolo(3,2,1-jk)(1,4)benzodiazepines have been investigated for their neuropharmacological effects:

  • Anticonvulsant Activity : Studies demonstrated that derivatives of this compound exhibited potent anticonvulsant properties in maximal electroshock seizure tests .
  • Anxiolytic Effects : In behavioral models such as the elevated plus-maze test, certain derivatives displayed significant anxiolytic activity compared to controls .

The biological activity of pyrrolo(3,2,1-jk)(1,4)benzodiazepines is primarily attributed to their interaction with specific molecular targets:

  • DNA Binding : These compounds preferentially bind to guanine residues in the minor groove of DNA. This interaction can lead to cross-linking between DNA strands, enhancing their anticancer efficacy .
  • Neurotransmitter Receptor Modulation : Some derivatives act as modulators of neurotransmitter systems by binding to serotonin transporters (SERT) and influencing serotonin receptor activity .

Study on Anticancer Efficacy

A pivotal study focused on the synthesis and evaluation of pyrrolo[2,1-c][1,4]benzodiazepine hybrids demonstrated promising results in vivo:

  • Model Used : Human melanoma A2058 xenografts in mice.
  • Results : Treatment with hybrid compounds resulted in a significant reduction in tumor size compared to untreated controls.

Study on Neuropharmacological Effects

Another study assessed the anxiolytic potential of various pyrrolo(3,2,1-jk)(1,4)benzodiazepine derivatives:

  • Behavioral Tests : Elevated plus-maze and open field tests were employed.
  • Findings : Compounds significantly increased time spent in open arms compared to controls, indicating reduced anxiety levels .

Properties

IUPAC Name

1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-9-4-6-13-7-5-12-8-10(3-1)11(9)13/h1-3,12H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSAMATUDUKFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNCC3=CC=CC1=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182913
Record name Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28740-91-2
Record name Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028740912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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